molecular formula C9H9BrN2O B1522364 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one CAS No. 928775-04-6

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one

Cat. No.: B1522364
CAS No.: 928775-04-6
M. Wt: 241.08 g/mol
InChI Key: BZJQQRCFYKSQKX-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one is an organic compound characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a pyrrolidinone moiety

Mechanism of Action

Mode of Action

The exact mode of action of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one is currently unknown . It is likely that the compound interacts with its targets, leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time.

Biochemical Analysis

Biochemical Properties

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to certain enzymes, potentially inhibiting or activating their functions. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions can vary, including covalent binding or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound can influence the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it may affect cellular metabolism by modulating the activity of metabolic enzymes . These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also interact with DNA or RNA, affecting gene expression and protein synthesis . The specific binding interactions and resulting conformational changes in biomolecules are crucial for understanding its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. It may undergo hydrolysis or oxidation, leading to the formation of degradation products . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects, where a certain dosage level is required to observe significant biological effects, have been noted . Toxicity studies in animal models are essential for determining safe dosage ranges and understanding potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It may be actively transported across cell membranes or passively diffused based on its physicochemical properties . The localization and accumulation of this compound in specific tissues or cellular compartments can influence its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one typically involves the bromination of 2-pyridylpyrrolidinone. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The pyrrolidinone ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to form pyrrolidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Oxidation: Potassium permanganate, dichloromethane, and controlled temperature conditions.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

Major Products:

    Substitution: Various substituted pyrrolidinones.

    Oxidation: Lactams.

    Reduction: Pyrrolidine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

  • 1-(5-Chloropyridin-2-yl)pyrrolidin-2-one
  • 1-(5-Fluoropyridin-2-yl)pyrrolidin-2-one
  • 1-(5-Iodopyridin-2-yl)pyrrolidin-2-one

Comparison: 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets, making it a valuable compound for specific applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJQQRCFYKSQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928775-04-6
Record name 1-(5-bromopyridin-2-yl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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